molecular formula C14H14BrNO2 B5117506 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5117506
M. Wt: 308.17 g/mol
InChI Key: HUQQDXGXJDEVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BrPhI, is a chemical compound that has been used in scientific research to understand its mechanism of action and physiological effects. BrPhI is a cyclic imide that is structurally similar to thalidomide, a drug that was once used to treat morning sickness but was later discovered to cause birth defects. However, BrPhI has been found to have different properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the enzyme TNF-α, which is involved in inflammation and immune response. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential medicinal properties, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to interact with DNA and RNA, which could have implications for its use in materials science and nanotechnology. It has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. However, its low yield and potential toxicity are limitations that must be taken into account. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.

Future Directions

There are several future directions for research on 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Another area of research is its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 2-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ammonium acetate and acetic acid to form the cyclic imide structure of this compound. The yield of this reaction is typically around 50%.

Scientific Research Applications

2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been used in scientific research to study its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of new drugs.

Properties

IUPAC Name

2-(2-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQQDXGXJDEVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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